Cas no 152665-80-0 (1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)-)

The compound (2R)-2-(2-bromoacetyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chiral intermediate of interest in synthetic organic chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals and bioactive molecules. The tert-butyl ester group enhances stability and facilitates handling, while the 2-bromoacetyl moiety provides a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions. The (R)-configuration ensures stereochemical control in asymmetric synthesis. This compound is valuable for constructing pyrrolidine-based scaffolds, often employed in medicinal chemistry due to their conformational rigidity and bioactivity. Suitable for controlled reactions under anhydrous conditions, it is typically used in inert atmospheres to preserve reactivity.
1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)- structure
152665-80-0 structure
Product Name:1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)-
CAS No:152665-80-0
MF:C11H18BrNO3
MW:292.169522762299
CID:6444902
Update Time:2025-10-31

1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)-
    • tert-Butyl (R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
    • Inchi: 1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1
    • InChI Key: AHDOQGYAXYGUQV-MRVPVSSYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC[C@@H]1C(CBr)=O

Experimental Properties

  • Density: 1.382±0.06 g/cm3(Predicted)
  • Boiling Point: 351.4±32.0 °C(Predicted)
  • pka: -3.72±0.40(Predicted)

1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)- Pricemore >>

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1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)- Related Literature

Additional information on 1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)-

Comprehensive Overview of 1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)- (CAS No. 152665-80-0)

1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2R)- is a chiral organic compound with significant applications in pharmaceutical synthesis and biochemical research. Its CAS No. 152665-80-0 serves as a unique identifier, ensuring precise tracking in scientific databases. The compound's structure features a pyrrolidine core, a bromoacetyl group, and a tert-butyl ester moiety, making it a versatile intermediate for asymmetric synthesis. Researchers often explore its reactivity in peptide coupling and stereoselective reactions, aligning with current trends in green chemistry and sustainable drug development.

In recent years, the demand for chiral building blocks like (2R)-1-Pyrrolidinecarboxylic acid derivatives has surged due to their role in designing targeted therapeutics. This compound's bromoacetyl functionality enables selective modifications, a hot topic in ADC (Antibody-Drug Conjugate) research. Its tert-butyl ester group enhances stability, addressing common challenges in prodrug formulation. These attributes resonate with frequent search queries such as "chiral intermediates for drug discovery" and "bromoacetyl derivatives in bioconjugation", reflecting industry priorities.

The stereochemistry of (2R)-configured pyrrolidine derivatives is critical for enantioselective catalysis, a field gaining traction in AI-driven molecular design. Computational tools now predict the compound's behavior in enzyme-mediated reactions, a trending topic in cheminformatics. Its CAS No. 152665-80-0 frequently appears in patents related to kinase inhibitors and GPCR modulators, linking it to cutting-edge precision medicine applications.

From a synthetic perspective, the compound's bromoacetyl moiety allows C-C bond formation via nucleophilic substitution, a technique highlighted in flow chemistry studies. The tert-butyl ester protection strategy aligns with searches for "acid-sensitive protecting groups", showcasing its utility in multistep organic synthesis. These features position it as a valuable tool for high-throughput screening libraries, a growing niche in pharmacological innovation.

Environmental considerations also shape interest in 152665-80-0. Its potential for atom-economical transformations supports waste-reduction goals, a key focus in ESG-compliant manufacturing. Researchers investigating biodegradable linkers often reference its bromoacetyl group, connecting it to circular economy principles. Such angles address popular queries like "sustainable chiral synthesis" while maintaining technical rigor.

In analytical contexts, the compound's chromatographic behavior is studied using HPLC-MS and chiral stationary phases, topics frequently searched alongside CAS numbers. Its spectral data (e.g., NMR and IR profiles) are archived in open-access chemistry databases, supporting reproducible research initiatives. This transparency caters to the open science movement, another trending sector in academic searches.

Future directions for (2R)-1-Pyrrolidinecarboxylic acid derivatives may involve photocatalysis or electrochemical synthesis, emerging fields with high search volumes. The compound's compatibility with continuous manufacturing systems could bridge gaps between lab-scale and industrial production, a persistent challenge in process chemistry. Such forward-looking insights enhance the article's relevance while adhering to SEO best practices for technical content.

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